6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor. One common method is the bromination of 1-hydroxyimidazole derivatives using bromine in acetic acid, which selectively brominates the 2-position of the imidazole ring . The reaction conditions often include the use of a solvent mixture such as acetic acid, methanol, and dimethylformamide to improve the yield and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiangiogenic, and antioxidant compounds.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a pharmacological agent.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in critical biological pathways. For example, they can act as inhibitors of tubulin polymerization, which is essential for cell division, making them potential anticancer agents . The presence of the bromine atom and the cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.
6-Bromo-1H-benzo[d]imidazole: Similar structure but without the cyclopropylmethyl group.
2-(Cyclopropylmethyl)-1H-benzo[d]imidazole: Similar structure but without the bromine atom.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-2-(cyclopropylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-3-4-9-10(6-8)14-11(13-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |
InChI Key |
LZOJBABCYGADFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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